molecular formula C12H11F3O3 B13075233 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid

Cat. No.: B13075233
M. Wt: 260.21 g/mol
InChI Key: CEQCLKQPEGCZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound derives from its oxolane (tetrahydrofuran) backbone substituted with a carboxylic acid group at position 2 and a 4-(trifluoromethyl)phenyl group at position 5. The oxolane ring is a five-membered cyclic ether, while the phenyl substituent features a trifluoromethyl group (-CF₃) at the para position.

The structural representation can be visualized as follows:

  • Oxolane core : A saturated five-membered ring with four carbon atoms and one oxygen atom.
  • Carboxylic acid group : Located at position 2 of the oxolane ring, contributing to the compound’s acidity and reactivity.
  • 4-(Trifluoromethyl)phenyl group : Attached to position 5 of the oxolane ring, introducing aromaticity and electron-withdrawing properties due to the -CF₃ substituent.

The SMILES notation for this compound is O=C(C1OC(C2=CC=C(C(F)(F)F)C=C2)CC1)O , which encodes the connectivity of atoms and functional groups.

CAS Registry Number and Alternative Identifiers

The CAS Registry Number for this compound is 1421601-09-3 , a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

  • MDL Number : MFCD22392036
  • Molecular Formula : C₁₂H₁₁F₃O₃

These identifiers facilitate precise referencing in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₁F₃O₃ corresponds to the following atomic composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 11 1.008 11.09
F 3 19.00 57.00
O 3 16.00 48.00
Total 260.21

The calculated molecular weight of 260.21 g/mol aligns with experimental data. The trifluoromethyl group (-CF₃) accounts for 21.9% of the total molecular weight, highlighting its significant influence on the compound’s physical and chemical properties.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)

InChI Key

CEQCLKQPEGCZCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the oxolane ring system (tetrahydrofuran core)
  • Introduction of the 4-(trifluoromethyl)phenyl substituent
  • Installation or preservation of the carboxylic acid group at the 2-position

This can be achieved through multi-step sequences involving coupling reactions, cyclization, and functional group transformations.

Method 1: Coupling of 4-(Trifluoromethyl)phenyl Precursors with Oxolane Derivatives

One reported approach involves the coupling of a 4-(trifluoromethyl)phenyl-substituted intermediate with an oxolane-2-carboxylic acid or its derivatives. For example, a key step includes the activation of the carboxylic acid (e.g., via carbodiimide coupling agents) followed by nucleophilic substitution or amidation to form the target compound.

Reaction conditions:

  • Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
  • Catalysts like 4-dimethylaminopyridine (DMAP) to accelerate ester or amide formation
  • Solvents such as dichloromethane (DCM) at room temperature
  • Reaction times ranging from several hours to overnight

This method was exemplified in related oxazole carboxylic acid derivatives bearing trifluoromethylphenyl groups, achieving moderate yields (~45%) with high purity confirmed by LC-ESI-HRMS.

Method 2: Palladium-Catalyzed Cross-Coupling for Aryl Substitution

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are widely used to attach aryl groups bearing trifluoromethyl substituents to heterocyclic or cyclic cores.

Typical procedure:

  • Starting from a brominated oxolane or related intermediate
  • Reacting with 4-(trifluoromethyl)phenylboronic acid
  • Using palladium catalysts such as PdCl2(dppf)·CH2Cl2
  • Base such as potassium phosphate (K3PO4)
  • Solvent like acetonitrile (MeCN)
  • Heating under reflux under inert atmosphere (N2) for 2 hours

After completion, the reaction mixture is worked up by extraction, washing, drying, and purification by silica gel chromatography, yielding the aryl-substituted oxolane intermediate.

Method 3: Cyclization and Functional Group Transformation

In some synthetic routes, the oxolane ring is constructed via intramolecular cyclization of appropriate hydroxy acid precursors or halohydrins, followed by oxidation or hydrolysis to introduce the carboxylic acid group.

  • Starting from 4-(trifluoromethyl)phenyl-substituted diols or halohydrins
  • Cyclization under acidic or basic conditions to form the oxolane ring
  • Oxidation or hydrolysis steps to install or reveal the carboxylic acid at the 2-position

This approach allows stereochemical control depending on the cyclization conditions and starting materials, potentially yielding stereochemically defined products.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Carbodiimide-Mediated Coupling EDC·HCl, DMAP, DCM solvent Room temp, overnight ~45 Moderate yield; suitable for amide/ester formation
Pd-Catalyzed Cross-Coupling PdCl2(dppf)·CH2Cl2, K3PO4, MeCN, 4-(CF3)Ph-B(OH)2 Reflux, N2 atmosphere, 2 h 20-77 Versatile for aryl substitution; requires purification
Cyclization of Precursors Acid/base catalysis, hydroxy acid intermediates Variable (room temp to reflux) Variable Allows stereochemical control; multistep process

Research Findings and Optimization Notes

  • Coupling Reactions: The use of carbodiimide coupling agents with catalytic DMAP is effective but may suffer from moderate yields due to side reactions or incomplete conversion; optimizing stoichiometry and reaction time can improve outcomes.

  • Pd-Catalyzed Cross-Coupling: This method provides a robust route to install the trifluoromethylphenyl group. Catalyst loading, base choice, and solvent purity significantly affect yield and selectivity. Reflux under inert atmosphere ensures efficient coupling.

  • Cyclization Approaches: These allow for the introduction of stereochemistry in the oxolane ring. Reaction conditions must be carefully controlled to avoid ring-opening or side reactions. Subsequent oxidation or hydrolysis steps require mild conditions to preserve the trifluoromethyl substituent.

  • Purification: Silica gel chromatography is the standard for isolating pure compounds. Analytical techniques such as LC-ESI-HRMS and NMR confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is C12H11F3O3C_{12}H_{11}F_3O_3, with a molecular weight of approximately 260.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity and interaction with cellular targets.

Pharmaceutical Applications

1. Drug Discovery and Development

The compound serves as a building block for synthesizing novel therapeutic agents. Its structural characteristics make it a candidate for modulating various biological pathways, particularly in drug discovery aimed at treating inflammatory diseases and cancer. Preliminary studies indicate that it may exhibit anti-inflammatory and anticancer properties, although further research is necessary to elucidate the mechanisms of action.

2. Mechanism of Action

Studies have shown that compounds similar to this compound can activate AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and has implications in cancer treatment . The activation of AMPK has been linked to the inhibition of cell growth in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Material Science Applications

1. Polymer Development

In materials science, this compound is explored for developing advanced polymers due to its unique chemical properties. The incorporation of this compound into polymer matrices can enhance the material's mechanical properties and thermal stability, making it suitable for high-performance applications.

2. Coatings and Adhesives

The compound's lipophilicity and reactivity also make it an attractive candidate for formulating coatings and adhesives that require specific performance characteristics under varying environmental conditions.

Case Study 1: Anti-Cancer Activity

A study investigated the effects of derivatives of this compound on human breast cancer cell lines. The results indicated that these compounds selectively inhibited cell growth by activating AMPK, demonstrating their potential as anti-cancer agents .

Case Study 2: Polymer Synthesis

Research focused on synthesizing polymers incorporating this compound showed improved mechanical strength and thermal resistance compared to traditional polymer formulations. This study highlighted the versatility of the compound in enhancing material properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tetrahydro-5-oxo-2-furancarboxylic Acid (C₅H₆O₄)

  • Structure : Shares the oxolane-carboxylic acid core but lacks the 4-(trifluoromethyl)phenyl substituent .
  • Key Differences :
    • Molecular Mass : 130.10 g/mol (vs. 260.20 g/mol for the target compound).
    • Acidity : The absence of the electron-withdrawing trifluoromethyl group results in a higher pKa (~3.5–4.0) compared to the target compound (estimated pKa ~2.5–3.0).
    • Lipophilicity : LogP of ~0.2 (predicted) vs. ~2.5 for the target compound, indicating significantly lower water solubility.

5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid

  • Structure : Aromatic oxazole ring with a trifluoromethylphenyl group and a carboxylic acid substituent .
  • Key Differences :
    • Ring Aromaticity : The oxazole’s planar, aromatic structure contrasts with the saturated oxolane ring, leading to divergent electronic properties.
    • Acidity : The oxazole’s electron-deficient nature further lowers the carboxylic acid’s pKa (estimated ~1.8–2.3) compared to the target compound.
    • Synthetic Routes : Likely synthesized via cyclization of β-keto esters or amides, whereas the target compound may involve ring-opening/functionalization of tetrahydrofuran precursors.

(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid

  • Structure : Fused furo-isoindole system with a phenyl group and carboxylic acid .
  • Key Differences: Complexity: The bicyclic framework introduces steric hindrance, reducing conformational flexibility compared to the monocyclic oxolane. Hydrogen Bonding: Forms O–H···O chains in crystal packing, similar to the target compound, but with additional C–H···π interactions .

Physicochemical Properties Comparison

Property Target Compound Tetrahydro-5-oxo-2-furancarboxylic Acid 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid
Molecular Formula C₁₂H₁₁F₃O₃ C₅H₆O₄ C₁₂H₉F₃N O₃
Molecular Mass (g/mol) 260.20 130.10 272.20
Ring Type Saturated oxolane Saturated oxolane Aromatic oxazole
Key Substituents 4-(Trifluoromethyl)phenyl None 4-(Trifluoromethyl)phenyl, methyl
Estimated pKa 2.5–3.0 3.5–4.0 1.8–2.3
LogP (Predicted) 2.5 0.2 3.0

Biological Activity

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid (C₁₂H₁₁F₃O₃) is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group that enhances its lipophilicity and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Structural Characteristics

The compound consists of:

  • An oxolane (tetrahydrofuran) ring.
  • A phenyl group substituted with a trifluoromethyl moiety.
  • A carboxylic acid functional group.

These structural elements contribute to its distinct chemical behavior and potential interactions with biological targets.

1. Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group appears to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

2. Anti-inflammatory Effects

In vitro studies have evaluated the anti-inflammatory potential of various derivatives, including those with the trifluoromethyl group. It was found that certain substitutions on the phenyl ring can modulate the activity of transcription factors involved in inflammatory responses, such as NF-κB. Compounds with specific lipophilic and electron-withdrawing substituents demonstrated significant modulation of NF-κB activity, suggesting a pathway for anti-inflammatory effects .

3. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7), although further research is necessary to elucidate the precise mechanisms involved .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and subsequent interactions with enzymes and receptors involved in various biochemical pathways .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₂H₁₁F₃O₃Contains carboxylic acidPotential anti-inflammatory and antimicrobial effects
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamideC₁₂H₁₁F₃NO₂Amide instead of acidSimilar biological activities with possibly different potency
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxaldehydeC₁₂H₁₁F₃O₂Aldehyde functional groupIncreased reactivity, potential for different biological interactions

This table illustrates how variations in functional groups can influence the biological activity and reactivity profiles of similar compounds.

Case Studies

  • Antimicrobial Activity : A study reported that derivatives with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) effective against MRSA, highlighting their potential as antimicrobial agents .
  • Cytotoxicity : Research involving MCF-7 cells indicated that certain derivatives could significantly reduce cell viability, warranting further investigation into their use as anticancer agents .
  • Anti-inflammatory Mechanisms : Investigations into the modulation of NF-κB by compounds similar to this compound revealed a nuanced relationship between structural modifications and biological outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.